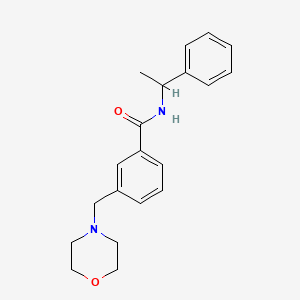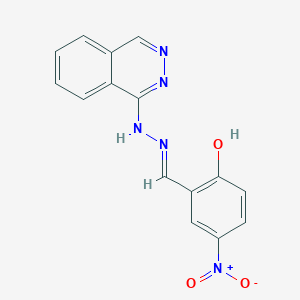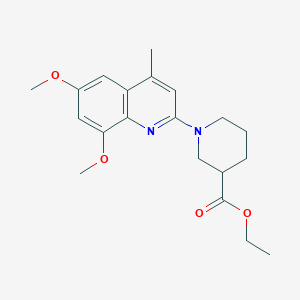![molecular formula C23H22N2O3 B6072743 N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide](/img/structure/B6072743.png)
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide, also known as DPPH, is a synthetic antioxidant compound that has been widely used in scientific research. The compound has a unique chemical structure that allows it to scavenge free radicals and protect cells from oxidative damage.
Mecanismo De Acción
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing them. The mechanism of action involves the formation of a stable this compound radical, which has a characteristic absorption peak at 517 nm. The reduction of this compound can be monitored spectrophotometrically, allowing for the quantitative evaluation of the antioxidant activity of compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to protect cells from oxidative damage, reduce inflammation, and improve cellular metabolism. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used to evaluate the antioxidant activity of compounds in a quantitative manner. However, this compound has some limitations, such as its inability to mimic the complex antioxidant systems present in living organisms. Therefore, caution should be exercised when extrapolating the results of this compound assays to in vivo situations.
Direcciones Futuras
There are several future directions for the research on N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide. One area of interest is the development of more potent and selective antioxidant compounds based on the structure of this compound. Another area of interest is the evaluation of the potential therapeutic effects of this compound and its derivatives in various diseases. Furthermore, the use of this compound in combination with other assays and techniques may provide a more comprehensive evaluation of the antioxidant activity of compounds.
Métodos De Síntesis
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide can be synthesized using a simple reaction between 2,5-dihydroxybenzaldehyde and 3,3-diphenylpropionic acid hydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product. The yield of this compound can be optimized by adjusting the reaction parameters such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide has been widely used in scientific research as an antioxidant compound. It has been used to study the mechanism of oxidative stress and to evaluate the antioxidant activity of natural and synthetic compounds. This compound is also used in the food industry to evaluate the antioxidant capacity of food products. In addition, this compound has been used in biomedical research to evaluate the potential therapeutic effects of antioxidants in various diseases.
Propiedades
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16(20-14-19(26)12-13-22(20)27)24-25-23(28)15-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,21,26-27H,15H2,1H3,(H,25,28)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIDBGFOGQPXFM-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)/C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6072672.png)
![5-butyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6072680.png)
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6072683.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6072699.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6072710.png)
![4-sec-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6072722.png)
![1-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B6072729.png)


![4-{(hydroxyimino)[4-(5-nitro-8-quinolinyl)-1-piperazinyl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B6072759.png)
![(2-methoxy-1-methylethyl){[6-methoxy-3'-(1H-pyrazol-3-yl)-3-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B6072765.png)

